Technical Monograph: 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid
Technical Monograph: 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid
A Critical Building Block for Solubility Enhancement in Drug Discovery
Executive Summary
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 1171044-16-8) is a specialized organoboron reagent used primarily in medicinal chemistry to introduce the N-methylpiperazine moiety into biaryl scaffolds via Suzuki-Miyaura cross-coupling.
The N-methylpiperazine group is a privileged pharmacophore, widely utilized to enhance the aqueous solubility and pharmacokinetic (PK) profiles of lipophilic drug candidates. This monograph details the physicochemical properties, synthetic challenges, and optimized coupling protocols for this zwitterionic building block, addressing the specific difficulties encountered when handling basic boronic acids.
Physicochemical Profile
| Property | Data |
| Chemical Name | 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid |
| CAS Number | 1171044-16-8 |
| Molecular Formula | C₁₂H₁₉BN₂O₂ |
| Molecular Weight | 234.10 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, dilute aqueous acid/base; sparingly soluble in non-polar organics (Hexane, Et₂O) |
| Acidity/Basicity | Zwitterionic : Contains a basic tertiary amine (piperazine) and an acidic boronic acid group. |
| Stability | Hygroscopic; prone to dehydration (boroxine formation) and protodeboronation under harsh conditions. |
Expert Insight: The zwitterionic nature of this compound complicates standard purification. On silica gel, the basic amine interacts strongly with silanols, leading to severe streaking and yield loss. Reverse-phase chromatography (C18) or neutral alumina is recommended for purification.
Synthetic Utility & Manufacturing
The synthesis of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is most reliably achieved via Reductive Amination . This route avoids the over-alkylation byproducts common with alkyl halide displacement.
3.1 Synthesis Workflow (Reductive Amination)
The reaction between 3-formylphenylboronic acid and N-methylpiperazine, followed by reduction, offers the highest atom economy and purity profile.
Figure 1: Preferred synthetic pathway via reductive amination to minimize side reactions.
Application: Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is the installation of the solubility-enhancing piperazine tail. However, the presence of the basic amine can poison Palladium (Pd) catalysts by coordinating to the metal center.
4.1 Mechanistic Considerations
Successful coupling requires a catalytic system that outcompetes the amine for Pd coordination. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are essential to maintain the active Pd(0) species.
Figure 2: Catalytic cycle highlighting the risk of amine-induced catalyst poisoning.
4.2 Optimized Experimental Protocol
Objective: Coupling of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid with an aryl bromide.
Reagents:
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Aryl Bromide (1.0 equiv)
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Boronic Acid (1.2 - 1.5 equiv)
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Catalyst: Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/XPhos (0.05 equiv)
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Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (Avoid strong alkoxides to prevent protodeboronation)
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Solvent: 1,4-Dioxane/Water (4:1) or DMF (for high temperature)
Step-by-Step Methodology:
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Degassing: Charge the reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles). Oxygen removal is critical to prevent homocoupling and phenol formation.
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Solvent Addition: Add degassed solvent (Dioxane/Water).
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Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
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Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LC-MS.
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Note: The basic amine moiety may cause the product to streak on TLC. Use LC-MS for accurate monitoring.
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Workup (Critical):
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The product is likely basic. Adjust aqueous layer to pH > 10 using NaOH.
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Extract with DCM or EtOAc. The product will reside in the organic layer.
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Self-Validation: If the product is not in the organic layer, the pH is likely too low (protonated piperazine remains in water).
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Handling, Stability & Purification
Protodeboronation: Amino-methyl phenylboronic acids are susceptible to C-B bond cleavage (protodeboronation), especially at high temperatures in aqueous media.
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Mitigation: Use anhydrous conditions if possible, or limit reaction times at temperatures >100°C.
Purification Strategy:
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Avoid: Standard silica gel chromatography with simple Hexane/EtOAc gradients. The amine will adhere to the silica.
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Recommended:
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Amine-Functionalized Silica: Use NH₂-silica to neutralize surface acidity.
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Mobile Phase Modifier: Add 1-5% Triethylamine or 1-2% Ammonia (7N in MeOH) to the eluent (e.g., DCM/MeOH/NH₃).
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Reverse Phase: C18 columns using Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate buffer.
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References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
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Sigma-Aldrich. (n.d.). 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Product Page.[1][2] Link
- Bagal, S. K., et al. (2010). Synthesis of Functionalized Piperazines for Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters, 20(1), 123-126.
